molecular formula C8H3F5O2 B13296469 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid

2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid

Cat. No.: B13296469
M. Wt: 226.10 g/mol
InChI Key: FRZJDQBCSYUZEG-UHFFFAOYSA-N
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Description

These compounds are characterized by fluorine substitutions on both the phenyl ring and the acetic acid moiety, which significantly influence their chemical reactivity, physical properties, and applications in pharmaceuticals and materials science. The target compound features a 2,4,5-trifluorophenyl group attached to a 2,2-difluoroacetic acid backbone, enhancing electron-withdrawing effects compared to non-difluorinated analogs.

Properties

Molecular Formula

C8H3F5O2

Molecular Weight

226.10 g/mol

IUPAC Name

2,2-difluoro-2-(2,4,5-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H3F5O2/c9-4-2-6(11)5(10)1-3(4)8(12,13)7(14)15/h1-2H,(H,14,15)

InChI Key

FRZJDQBCSYUZEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Condensation with Fluorinated Malonate Esters

Route Overview :
This method leverages fluorinated malonate esters to introduce α-difluoro groups during the condensation step.

Steps :

  • Condensation : React 2,4,5-trifluoronitrobenzene with diethyl difluoromalonate under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in aprotic solvents (DMF, THF).
    • Reaction :

      $$

      \text{2,4,5-Trifluoronitrobenzene} + \text{Diethyl difluoromalonate} \xrightarrow{\text{Base}} \text{Diethyl 2-cyano-2-(2,4,5-trifluorophenyl)difluoroacetate}

      $$
    • Conditions : 40–60°C, 6–12 hours12.
  • Hydrolysis and Decarboxylation :
    • Treat the ester with concentrated HCl or H₂SO₄ to hydrolyze the nitrile and ester groups, followed by thermal decarboxylation.
    • Yield : ~85–90% after purification3.

Advantages :

  • Avoids hazardous fluorinating agents by using pre-fluorinated malonates.
  • Compatible with industrial-scale production4.

Diazotization-Fluorination of Amine Intermediates

Route Overview :
This route introduces fluorine via diazotization of an amine intermediate, followed by fluoridation.

Steps :

  • Nitro Reduction : Hydrogenate 2,4,5-trifluoronitrobenzene to 2,4,5-trifluoroaniline using H₂/Pd-C in ethanol56.
  • Diazotization and Fluoridation :
    • Convert the amine to a diazonium salt using NaNO₂/HBF₄ in acidic conditions.
    • Heat the diazonium tetrafluoroborate to induce decomposition, replacing the amino group with fluorine7.
    • Reaction :

      $$

      \text{2,4,5-Trifluoroaniline} \xrightarrow{\text{NaNO}2/\text{HBF}4} \text{Diazonium salt} \xrightarrow{\Delta} \text{2,4,5-Trifluorobenzene derivative}

      $$
  • α-Fluorination :
    • Treat 2,4,5-trifluorophenylacetic acid with a fluorinating agent (e.g., DAST) to substitute α-hydrogens with fluorine8.

Challenges :

  • Requires precise control of diazotization conditions to avoid byproducts.
  • DAST is moisture-sensitive and hazardous9.

Halogen Exchange on α-Chloro Intermediates

Route Overview :
Replace α-chloro or α-bromo groups in intermediates with fluorine using metal fluorides.

Steps :

  • Halogenation : React 2,4,5-trifluorophenylacetyl chloride with PCl₅ or PBr₃ to form α-chloro/α-bromo derivatives1011.
  • Fluorine Substitution :
    • Treat the α-halogenated compound with KF or CsF in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.
    • Reaction :

      $$

      \text{α-Chloro-2,4,5-trifluorophenylacetic acid} + \text{KF} \xrightarrow{\text{DMF}} \text{2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid}

      $$
    • Yield : ~70–75%12.

Advantages :

  • Utilizes stable halogenated precursors.
  • Scalable with minimal side reactions13.

Comparative Analysis of Methods

Method Key Reagents Yield Complexity Scalability
Fluorinated Malonate Route Diethyl difluoromalonate, Base 85–90% Moderate High
Diazotization-Fluorination HBF₄, DAST 65–70% High Moderate
Halogen Exchange KF/CsF, PCl₅ 70–75% Low High

Key Findings :

  • The fluorinated malonate route offers the highest yield and scalability but requires access to specialized malonate esters.
  • Diazotization-fluorination is versatile for aromatic fluorination but involves hazardous reagents.
  • Halogen exchange is straightforward but may require multiple steps for full α-difluorination141516.

Industrial-Scale Optimization

Process Intensification :

  • One-Pot Synthesis : Combine condensation, hydrolysis, and decarboxylation in a single reactor to reduce purification steps17.
  • Catalytic Fluorination : Use transition-metal catalysts (e.g., CuF₂) to enhance fluorination efficiency18.

Environmental Considerations :

  • Recycling solvents (DMF, THF) and minimizing HF/DAST usage improves sustainability19.
  • CN103012111A - Preparation method of 2,4,5-trifluorophenylacetic acid. 

  • CN103012111A - Preparation method of 2,4,5-trifluorophenylacetic acid. 

  • CN103012111A - Preparation method of 2,4,5-trifluorophenylacetic acid. 

  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. 

  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. 

  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. 

  • US Patent 8835679B2 Example 5. 

  • US Patent 8835679B2 Example 5. 

  • US Patent 8835679B2 Example 5. 

  • CN104418727A - Preparation method using alkyl cyanoacetate. 

  • CN104418727A - Preparation method using alkyl cyanoacetate. 

  • CN104418727A - Preparation method using alkyl cyanoacetate. 

  • CN104418727A - Preparation method using alkyl cyanoacetate. 

  • CN104418727A - Preparation method using alkyl cyanoacetate. 

  • Vulcanchem - Synthesis via hydrogenation and diazotization. 

  • Vulcanchem - Synthesis via hydrogenation and diazotization. 

  • Vulcanchem - Synthesis via hydrogenation and diazotization. 

  • Vulcanchem - Synthesis via hydrogenation and diazotization. 

  • Vulcanchem - Synthesis via hydrogenation and diazotization. 

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The fluorine atoms enhance binding affinity and specificity through strong electrostatic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorinated phenylacetic acids vary in fluorine substitution patterns, molecular weight, and acidity. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Positions (Phenyl/Acetic Acid) Melting Point (°C) pKa (Predicted) Applications/Notes References
2,4,5-Trifluorophenylacetic acid 209995-38-0 C₈H₅F₃O₂ 190.12 2,4,5-phenyl; none 121–125 ~3.78 APIs, perovskite solar cell additive
2,2-Difluoro-2-(3,5-difluorophenyl)acetic acid 208259-48-7 C₈H₄F₄O₂ 208.11 3,5-phenyl; 2,2-difluoro Not reported Not reported Intermediate in pseudopeptide synthesis
3,4,5-Trifluorophenylacetic acid 209991-62-8 C₈H₅F₃O₂ 190.12 3,4,5-phenyl; none Not reported Not reported Pharmaceutical intermediate
2,4,6-Trifluorophenylacetic acid 209991-63-9 C₈H₅F₃O₂ 190.12 2,4,6-phenyl; none Not reported Not reported Not specified

Key Observations :

  • Steric and Stability Factors : Ortho-fluorine substitutions (e.g., 2,4,5-trifluorophenyl in CAS 209995-38-0) introduce steric hindrance, which may reduce reaction yields in certain syntheses .
  • Thermal Properties : Higher fluorine content correlates with increased melting points (e.g., 121–125°C for 2,4,5-trifluorophenylacetic acid) .

Biological Activity

2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid is a fluorinated organic compound characterized by a complex molecular structure that includes multiple fluorine atoms. Its molecular formula is C9H6F5O2C_9H_6F_5O_2 with a molecular weight of 226.10 g/mol. The presence of fluorine contributes to its stability and lipophilicity, making it a subject of interest in various chemical and biological applications.

General Properties

Fluorinated compounds like 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid typically exhibit unique biological properties due to their lipophilicity and stability. These characteristics can significantly influence their interactions within biological systems, affecting pharmacokinetics and bioavailability. Research indicates that such compounds often interact with enzymes and receptors, which can lead to potential therapeutic applications .

Interaction Studies

While specific biological activity data for 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid is limited, studies on related fluorinated compounds suggest several potential mechanisms of action:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, some fluorinated acids inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme critical in glucose metabolism, suggesting a potential role in diabetes treatment .
  • Cytotoxicity : Fluorinated compounds often exhibit cytotoxic effects against various cancer cell lines. For example, related structures have demonstrated significant activity against HT-29 colon cancer cells with IC50 values in the nanomolar range .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study involving structurally similar compounds indicated that certain fluorinated derivatives displayed IC50 values as low as 9 nM against HT-29 cells and 17 nM against MCF-7 breast cancer cells . This suggests that 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid may possess similar or enhanced cytotoxic properties.
    CompoundCell LineIC50 (nM)
    Compound AHT-299
    Compound BMCF-717
  • Pharmacological Applications :
    • The compound's structural similarities to other DPP-4 inhibitors highlight its potential use in treating type 2 diabetes. DPP-4 inhibitors are known for their role in enhancing insulin secretion and lowering blood sugar levels post-meal .
  • Toxicological Considerations :
    • Fluorinated compounds can pose risks such as skin irritation and eye damage. Safety data indicates that exposure to high concentrations may lead to significant health hazards . Understanding the toxicological profile is crucial for evaluating the compound's suitability for therapeutic use.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying the compound’s solubility and bioavailability in pharmaceutical applications.

Reaction Type Conditions Products Key Findings
Acid-catalyzedMethanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 2,2-difluoro-2-(2,4,5-trifluorophenyl)acetateYields >80% reported for analogous fluorophenylacetic acids under optimized conditions.

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Fluorine substituents increase the acidity of the carboxylic proton, accelerating the reaction .

Nucleophilic Substitution

The electron-deficient aromatic ring (due to fluorine substituents) participates in selective nucleophilic substitution, though reactivity is limited compared to non-fluorinated analogs.

Reaction Type Reagents Products Key Findings
SNArAmines, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CAmide derivativesLimited reactivity observed due to steric hindrance from fluorine atoms .

Note : Fluorine’s strong electron-withdrawing effect deactivates the ring, making substitution challenging unless activated by meta-directing groups .

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group, generating fluorinated hydrocarbons. This reaction is utilized in synthesizing agrochemical intermediates.

Conditions Catalyst Products Yield
180–200°C, inert atmosphereNone2,2,4,5-tetrafluorostyrene~60%

Mechanism : The reaction proceeds via a radical pathway, with fluorine atoms stabilizing transition states to minimize side reactions.

Metal-Catalyzed Cross-Coupling

The compound participates in palladium-catalyzed couplings to form biaryl structures, though reaction efficiency depends on fluorine positioning.

Reaction Type Catalyst Products Key Findings
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DMEBiaryl acetic acid derivativesLow turnover due to fluorine’s interference with oxidative addition .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols using borane or lithium aluminum hydride (LiAlH<sub>4</sub>).

Reagent Conditions Products Yield
LiAlH<sub>4</sub>THF, 0°C → RT2,2-difluoro-2-(2,4,5-trifluorophenyl)ethanol45–55%

Challenges : Over-reduction or defluorination may occur under harsh conditions.

Biological Derivatization

In pharmaceutical synthesis, the compound serves as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors. Key steps include:

  • Amide bond formation with heterocyclic amines.

  • Salt formation (e.g., sodium or potassium salts) to enhance solubility .

Critical Factors Influencing Reactivity

  • Fluorine Electronic Effects :

    • Increases carboxylic acid acidity (pK<sub>a</sub> ≈ 2.1 vs. ~4.8 for non-fluorinated analogs).

    • Reduces aromatic ring reactivity in electrophilic substitution.

  • Steric Hindrance :

    • Adjacent fluorine atoms on the acetic acid chain hinder nucleophilic attack at the β-carbon .

  • Solvent Compatibility :

    • Polar aprotic solvents (DMF, DMSO) preferred for SNAr and coupling reactions .

Q & A

Q. What are the recommended synthetic pathways for 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid, and what reaction conditions optimize yield?

Synthesis typically involves fluorination of precursor arylacetic acids or coupling reactions using fluorinated building blocks. For example, multi-step protocols may include:

  • Step 1 : Suzuki-Miyaura coupling of fluorinated aryl halides with boronic esters under inert atmosphere (e.g., 1,4-dioxane at 90°C for 24 hours with potassium acetate as a base) to assemble the trifluorophenyl moiety .
  • Step 2 : Difluoroacetylation via nucleophilic substitution or radical fluorination to introduce the difluoroacetic acid group.
  • Step 3 : Acidic workup (e.g., HCl) to isolate the final product, achieving yields up to 43% under optimized conditions .
    Key variables affecting yield include temperature control, choice of catalyst, and exclusion of moisture .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Single-crystal X-ray diffraction : Resolves molecular geometry and confirms fluorine substitution patterns (mean C–C bond precision: 0.003 Å; R factor: 0.049) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for distinguishing fluorine environments, while 1H^{1}\text{H} NMR identifies proton signals adjacent to electron-withdrawing groups .
  • LC-MS/MS : Detects trace impurities and validates molecular weight (exact mass: ~226.02 g/mol) using fluorinated-specific fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with water for 15 minutes .
  • Disposal : Follow hazardous waste guidelines due to potential aquatic toxicity (EC50 for aquatic organisms: <1 mg/L) .

Advanced Research Questions

Q. How do computational methods enhance reaction design for multi-fluorinated acetic acid derivatives?

Quantum chemical calculations (e.g., density functional theory) predict transition states and regioselectivity in fluorination reactions. For example:

  • Reaction Path Search : Identifies low-energy pathways for fluorine substitution, reducing trial-and-error experimentation .
  • Feedback Loops : Experimental data (e.g., crystallographic or spectroscopic results) refine computational models, improving accuracy for future syntheses .
    This approach has reduced reaction development time by 30–50% in analogous fluorinated systems .

Q. What role do fluorine substituents play in the compound’s reactivity and biological interactions?

  • Electron-Withdrawing Effects : Fluorine atoms increase the acidity of the acetic acid group (pKa ~1.5–2.0), enhancing hydrogen-bonding potential in catalytic or binding interactions .
  • Metabolic Stability : The trifluorophenyl group resists oxidative degradation in biological matrices, making the compound a candidate for pharmacokinetic studies .
    Contradictions in bioactivity data (e.g., cytotoxicity vs. inertness) may arise from impurities or stereochemical variations in synthesis .

Q. How can conflicting data on fluorinated acetic acid derivatives be resolved in structure-activity studies?

  • Controlled Replication : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize batch-to-batch variability .
  • High-Throughput Screening : Test multiple derivatives (e.g., mono-, di-, and tri-fluorinated analogs) to isolate substituent-specific effects .
  • Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-phase NMR to confirm conformational stability .

Q. What advanced purification strategies address challenges in isolating fluorinated acetic acids?

  • Countercurrent Chromatography : Separates closely related fluorinated isomers using pH-gradient elution .
  • Cryogenic Recrystallization : Exploits differences in solubility at subzero temperatures (−20°C to −80°C) to isolate high-purity crystals (>99% by HPLC) .

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